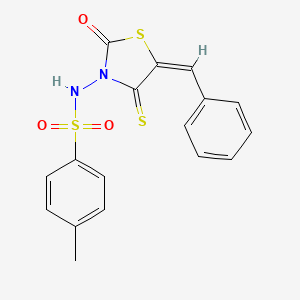
(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H14N2O3S3 and its molecular weight is 390.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)-4-methylbenzenesulfonamide, often referred to as BMTTZD, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Antioxidant and Antimelanogenic Properties
BMTTZD analogs have demonstrated promising antioxidant activities, particularly in the context of skin health. Research indicates that these compounds effectively inhibit melanin production by targeting tyrosinase, an enzyme critical in the melanin biosynthesis pathway. Studies involving B16F10 murine melanoma cells showed that specific analogs of BMTTZD significantly reduced intracellular tyrosinase activity, suggesting their potential utility in treating hyperpigmentation disorders .
Table 1: Inhibition of Tyrosinase Activity by BMTTZD Analogs
| Analog | Concentration (µM) | % Inhibition |
|---|---|---|
| 1 | 10 | 45% |
| 3 | 10 | 50% |
| 5 | 20 | 55% |
2. Cytotoxicity Studies
The cytotoxic effects of BMTTZD analogs were assessed in B16F10 cells. Notably, while some analogs exhibited low toxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxicity. For instance, analog 2 was found to be significantly cytotoxic even at lower concentrations (≥2.5 µM), leading to its exclusion from further studies on anti-melanogenic activity .
Table 2: Cytotoxicity of BMTTZD Analogs
| Analog | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 1 | 20 | 95% |
| 2 | 2.5 | 60% |
| 3 | 20 | 90% |
The mechanism underlying the biological activity of BMTTZD involves its interaction with various molecular targets. The thioxothiazolidine ring structure is crucial for binding affinity to enzymes such as tyrosinase. Molecular docking studies have indicated that the compound binds effectively to target proteins with inhibition constants (Ki) in the micromolar range, suggesting a robust interaction that could modulate enzymatic activity .
Table 3: Binding Affinity and Inhibition Constants
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
Case Study: Antimelanogenic Effects
A study published in MDPI investigated the effects of various BMTTZD analogs on melanin production in B16F10 cells treated with stimulators such as α-MSH and IBMX. The results indicated that treatment with these analogs led to a significant reduction in stimulated tyrosinase activity compared to controls, highlighting their potential as therapeutic agents for hyperpigmentation .
Research Findings on Pharmacokinetics
Pharmacokinetic studies suggest that BMTTZD derivatives exhibit high gastrointestinal absorption and are metabolized by cytochrome P450 enzymes without significant bioaccumulation risks. The calculated LD50 values indicate low toxicity levels, making them suitable candidates for further development as therapeutic agents .
特性
IUPAC Name |
N-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c1-12-7-9-14(10-8-12)25(21,22)18-19-16(23)15(24-17(19)20)11-13-5-3-2-4-6-13/h2-11,18H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPCPFHCJFEGU-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=S)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=S)/C(=C\C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














